molecular formula C10H10F3N B14139464 1,1,1-Trifluoro-N-(phenylmethylene)-2-propanamine CAS No. 119561-24-9

1,1,1-Trifluoro-N-(phenylmethylene)-2-propanamine

Cat. No.: B14139464
CAS No.: 119561-24-9
M. Wt: 201.19 g/mol
InChI Key: ZNOFGCZUCGAOFX-UHFFFAOYSA-N
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Description

N-Benzylidene-1,1,1-trifluoropropan-2-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the trifluoromethyl group imparts significant stability and reactivity, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylidene-1,1,1-trifluoropropan-2-amine typically involves the reaction of benzaldehyde with 1,1,1-trifluoropropan-2-amine under acidic or basic conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid to facilitate the condensation reaction, resulting in the formation of the imine bond .

Industrial Production Methods

Industrial production of this compound may involve a one-pot multicomponent strategy, where the desired product is obtained through the reaction of a primary amine and carbon disulfide, followed by the addition of 3-bromo-1,1,1-trifluoropropan-2-one . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Benzylidene-1,1,1-trifluoropropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Benzylidene-1,1,1-trifluoropropan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzylidene-1,1,1-trifluoropropan-2-amine involves its interaction with molecular targets through the formation of covalent bonds or non-covalent interactions. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The imine group can undergo nucleophilic attack, leading to the formation of various reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzylidene-1,1,1-trifluoropropan-2-amine is unique due to the combination of the benzylidene and trifluoromethyl groups, which confer distinct chemical reactivity and stability. This combination makes it particularly valuable in synthetic applications and research studies .

Properties

CAS No.

119561-24-9

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

1-phenyl-N-(1,1,1-trifluoropropan-2-yl)methanimine

InChI

InChI=1S/C10H10F3N/c1-8(10(11,12)13)14-7-9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

ZNOFGCZUCGAOFX-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)N=CC1=CC=CC=C1

Origin of Product

United States

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